molecular formula C13H17NO4 B1303039 (3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 1049980-13-3

(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1303039
CAS RN: 1049980-13-3
M. Wt: 251.28 g/mol
InChI Key: FBFGHGLKHHVFCD-NWDGAFQWSA-N
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Description

“(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid” consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structural layout of these atoms is not provided in the search results.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine derivatives, including compounds with structures similar to "(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid", play a significant role in medicinal chemistry due to their bioactive properties. The pyrrolidine ring is a versatile scaffold that enhances drug selectivity and bioavailability. It contributes to the stereochemistry of molecules, allowing for efficient exploration of pharmacophore space and increased three-dimensional coverage. This structural feature is essential in designing new compounds with varied biological profiles, including those targeting enantioselective proteins, which can lead to different pharmacological effects based on the spatial orientation of substituents (Li Petri et al., 2021).

Biologically Active Plant Compounds

Carboxylic acids derived from plants, including those structurally related to the compound of interest, exhibit a range of bioactivities. These natural compounds are known for their antioxidant, antimicrobial, and cytotoxic activities. Their bioactivity is influenced by structural features such as the number of hydroxyl groups and conjugated bonds. For example, compounds with increased hydroxylation and conjugation often exhibit higher antioxidant and antimicrobial properties. This structural-activity relationship underscores the potential of carboxylic acids in developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Influence of Metals on Biologically Important Ligands

Research on carboxylic acids, including pyrrolidine derivatives, also explores their interactions with metals, which can significantly impact their biological activity and mechanism of action. These interactions can perturb and stabilize the electronic system of the ligands, influencing their reactivity and the durability of complex compounds. Understanding these interactions is crucial for predicting the properties of a molecule, such as its kinship to enzymes and reactivity (Lewandowski et al., 2005).

Mechanism of Action

The mechanism of action of “(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid” is not specified in the search results .

Safety and Hazards

“(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid” is intended for research and development use only and is not recommended for medicinal or household use .

properties

IUPAC Name

(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-9-3-8(4-10(5-9)18-2)11-6-14-7-12(11)13(15)16/h3-5,11-12,14H,6-7H2,1-2H3,(H,15,16)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFGHGLKHHVFCD-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2CNCC2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H]2CNC[C@H]2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376092
Record name (3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1049980-13-3
Record name (3S,4R)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049980-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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